molecular formula C19H15FN4O2S B2946780 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1170494-16-2

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No. B2946780
CAS RN: 1170494-16-2
M. Wt: 382.41
InChI Key: LMJGMBWYMCVDCL-UHFFFAOYSA-N
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Description

The compound “N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorobenzo[d]thiazol ring, a pyrazol ring, and a benzamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present and the connectivity of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the fluorobenzo[d]thiazol ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the fluorine atom and the benzamide group could influence its polarity and hence its solubility in different solvents .

Scientific Research Applications

I have found several scientific research applications for compounds related to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide. Below are six unique applications, each with a detailed section:

Antimicrobial and Antifungal Applications

Compounds similar to the one you’ve mentioned have been studied for their antimicrobial and antifungal properties. For instance, a study published in SpringerLink discusses the synthesis and structural characterization of related compounds and their potential in treating microbial infections .

Antifungal Activities

Another study from SpringerLink reports on the synthesis of novel compounds with fluoro 1,2,3-triazole tags that showed moderate to good antifungal activities against tested fungal strains .

Anti-inflammatory Applications

Research has also been conducted on the anti-inflammatory properties of these compounds. A design and synthesis study revealed weak COX-1 inhibitory activity, which is a target for anti-inflammatory drugs .

Antitumor and Cytotoxic Activities

Thiazoles, which are part of the compound’s structure, have diverse biological activities including antitumor and cytotoxic effects. A series of related compounds demonstrated potent effects on human tumor cell lines .

Non-Steroidal Anti-Inflammatory Drug (NSAID) Applications

The compound’s structure suggests potential use as a non-steroidal anti-inflammatory drug (NSAID), which are commonly used for their analgesic, antipyretic, and anti-inflammatory effects .

Synthesis and Pharmacological Evaluation

There is ongoing research into the synthesis and pharmacological evaluation of these compounds for various therapeutic applications, indicating a broad scope of potential uses in medical science .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many benzothiazole derivatives have been reported to have anti-inflammatory activity, mediated through inhibition of cyclo-oxygenase pathways .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields. It would also be interesting to study the structure-activity relationships of this compound and its derivatives .

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)12-3-6-14(26-2)7-4-12)24(23-11)19-21-15-8-5-13(20)10-16(15)27-19/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJGMBWYMCVDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

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